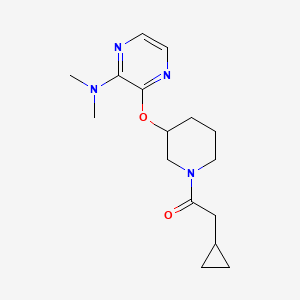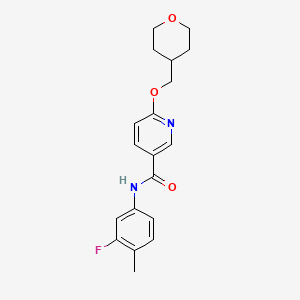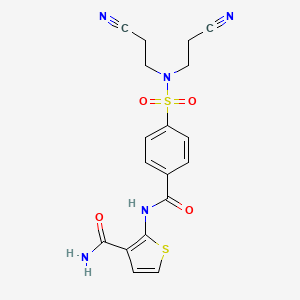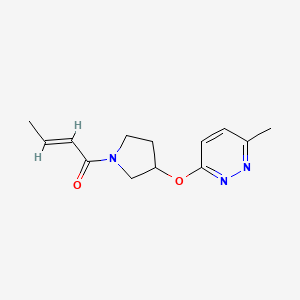
2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as CYCLOPROPANE-1-PIPERIDINE-1-CARBOXYLIC ACID 3-(3-(DIMETHYLAMINO)PYRAZIN-2-YLOXY)PROPYL ESTER or CYCLOPROPANE-1-PIPERIDINE-1-CARBOXYLIC ACID 3-(3-(DIMETHYLAMINO)PYRAZIN-2-YLOXY)PROPYL ESTER HYDROCHLORIDE. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Complex organic molecules, including those with cyclopropyl and dimethylamino groups, are often explored for their potential in synthesizing new heterocyclic compounds, which are crucial in medicinal chemistry and material science. For example, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of fused pyranones demonstrates the versatility of these compounds in creating new chemical entities with potential biological activities (Ornik et al., 1990).
Antimicrobial and Antiviral Activities
- Compounds with similar structural features have been investigated for their antimicrobial and antiviral activities. This suggests a potential area of application for 2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone in developing new antimicrobial and antiviral agents. For instance, the synthesis and antimicrobial activity of related compounds highlight the ongoing research into their therapeutic potentials (Salimon, Salih, & Hussien, 2011).
Material Science and Sensor Development
- The fluorescence properties of pyrone derivatives, as demonstrated by reactions of certain compounds, indicate potential applications in material science, particularly in developing fluorescent materials for sensors or imaging technologies (Mizuyama et al., 2008).
Drug Discovery and Biological Studies
- The interaction of complex organic molecules with biological targets, such as enzymes and receptors, is a key area of research. For example, the inhibition of mammalian topoisomerase II by derivatives of related compounds suggests their potential utility in cancer research and therapy (Wentland et al., 1993).
Chemical Sensing and Environmental Monitoring
- The development of fluorescent organic nanoparticles (FONPs) for the detection of metal ions in aqueous media and soil demonstrates another application area, highlighting the role of such compounds in environmental monitoring and chemical sensing (Kaur et al., 2014).
Propiedades
IUPAC Name |
2-cyclopropyl-1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19(2)15-16(18-8-7-17-15)22-13-4-3-9-20(11-13)14(21)10-12-5-6-12/h7-8,12-13H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUKTOCIFAGKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2923616.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
methanamine](/img/structure/B2923623.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)
![7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2923627.png)
![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)
![2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923633.png)

![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)